molecular formula C26H24N2O4S B380442 (E)-2-((1-(styrylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 326882-04-6

(E)-2-((1-(styrylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No. B380442
CAS RN: 326882-04-6
M. Wt: 460.5g/mol
InChI Key: OQIPVORVUNUSQS-SAPNQHFASA-N
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Description

The compound is a complex organic molecule that contains a piperidine ring and a benzoisoquinoline dione group. Piperidine is a common structural motif in many pharmaceuticals and natural products, and benzoisoquinoline diones are a type of quinone, which are often biologically active .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple rings and functional groups. The piperidine ring is a six-membered ring with one nitrogen atom, and the benzoisoquinoline dione group contains multiple aromatic rings and carbonyl groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. In general, compounds containing piperidine rings can exhibit basicity due to the presence of the nitrogen atom. The benzoisoquinoline dione group could potentially contribute to the compound’s stability and solubility .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Piperidine derivatives are found in a variety of pharmaceuticals and can have a wide range of biological activities .

Future Directions

Future research could involve synthesizing this compound and studying its properties and potential biological activities. It could also involve modifying its structure to enhance its properties or biological activity .

properties

IUPAC Name

2-[[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O4S/c29-25-22-10-4-8-21-9-5-11-23(24(21)22)26(30)28(25)18-20-12-15-27(16-13-20)33(31,32)17-14-19-6-2-1-3-7-19/h1-11,14,17,20H,12-13,15-16,18H2/b17-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQIPVORVUNUSQS-SAPNQHFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)S(=O)(=O)C=CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)S(=O)(=O)/C=C/C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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